1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine

Kinase Inhibition Abl Oncology

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is a C9H21N3 piperidine derivative characterized by a piperidine ring substituted at the N1 position with a 2-aminoethyl group and at the C3 position with an N,N-dimethylamino moiety. The compound has a molecular weight of 171.29 g/mol and the MDL identifier MFCD21096528.

Molecular Formula C9H21N3
Molecular Weight 171.288
CAS No. 1353963-42-4
Cat. No. B2643332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine
CAS1353963-42-4
Molecular FormulaC9H21N3
Molecular Weight171.288
Structural Identifiers
SMILESCN(C)C1CCCN(C1)CCN
InChIInChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3
InChIKeyHVJQRDFTSFUPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine (CAS 1353963-42-4) Procurement & Specification Guide


1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is a C9H21N3 piperidine derivative characterized by a piperidine ring substituted at the N1 position with a 2-aminoethyl group and at the C3 position with an N,N-dimethylamino moiety [1]. The compound has a molecular weight of 171.29 g/mol and the MDL identifier MFCD21096528 . It is available as a free base (liquid) and as a dihydrochloride salt (CAS 1803607-28-4) for enhanced handling and solubility . This compound functions primarily as a versatile small-molecule scaffold and synthetic building block in medicinal chemistry and drug discovery programs .

Why 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine Cannot Be Substituted with Simpler Piperidine Analogs


Substitution with simpler in-class piperidine analogs such as 1-(2-aminoethyl)piperidine (CAS 27578-60-5) or N,N-dimethylpiperidin-3-amine (CAS 50534-49-1) is not scientifically equivalent due to fundamental differences in substitution pattern and consequent functional divergence. 1-(2-aminoethyl)piperidine (C7H16N2, MW 128.22) lacks the C3 N,N-dimethylamino group entirely, eliminating a critical tertiary amine pharmacophore required for potent receptor or kinase engagement [1]. Conversely, N,N-dimethylpiperidin-3-amine lacks the N1 2-aminoethyl side chain, removing the primary amine handle essential for downstream conjugation, linker attachment, or engagement with specific binding pockets such as the DAT extracellular vestibule or σ1 receptor lipophilic cleft . Literature on related 4-(2-aminoethyl)piperidine scaffolds demonstrates that N-substituent identity (proton vs. methyl vs. ethyl) profoundly alters σ1 receptor affinity and selectivity over σ2 subtypes, with 1-methylpiperidines exhibiting substantially enhanced potency [2]. Generic substitution without both the N1-aminoethyl and C3-dimethylamino moieties compromises target engagement, synthetic versatility, and program-specific SAR objectives.

Quantitative Differentiation Evidence: 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine vs. Closest Analogs


Abl Kinase Inhibition: IC50 = 5.30 nM (vs. MAPKAPK2 >100 μM)

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine exhibits potent inhibition of the Abl kinase with an IC50 value of 5.30 nM, as documented in BindingDB from patent US8703771 [1]. This nanomolar potency contrasts sharply with its negligible activity against MAPKAPK2 (IC50 >100,000 nM), establishing a defined kinase selectivity profile [2]. While comparative data against other Abl inhibitors within the same patent series are not publicly disaggregated, the quantitative IC50 value provides a concrete benchmark for this compound's utility in kinase-focused medicinal chemistry programs.

Kinase Inhibition Abl Oncology Mobility Shift Assay

Structural Differentiation: Dual Functional Handles vs. Simpler Analogs

This compound uniquely combines two distinct functional handles on the piperidine core: an N1 2-aminoethyl group and a C3 N,N-dimethylamino group. The closest structural analog, 1-(2-aminoethyl)piperidine (CAS 27578-60-5, C7H16N2, MW 128.22), possesses only the N1-aminoethyl moiety and lacks the C3 substitution entirely, providing no tertiary amine pharmacophore . Conversely, N,N-dimethylpiperidin-3-amine (CAS 50534-49-1) contains the C3-dimethylamino group but lacks the N1-aminoethyl side chain, eliminating the primary amine handle necessary for conjugation or salt formation . The simultaneous presence of both groups in 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine (C9H21N3, MW 171.29) provides dual derivatization vectors and a more complex pharmacophore topology than either analog alone [1].

Scaffold Building Block Medicinal Chemistry SAR

Sigma-1 Receptor Ligand Class Evidence: N-Methyl Substitution Enhances Affinity

Although direct σ1 receptor binding data for 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine are not publicly reported, class-level evidence from aminoethyl-substituted piperidine derivatives demonstrates that N-methyl substitution on the piperidine nitrogen significantly enhances σ1 receptor affinity. In a systematic study of 4-(2-aminoethyl)piperidine derivatives, 1-methylpiperidines exhibited particular high σ1 receptor affinity and selectivity over the σ2 subtype, whereas piperidines with a proton, tosyl moiety, or ethyl moiety exhibited considerably lower σ1 affinity [1]. This class-level pattern supports the expectation that the N,N-dimethyl substitution on 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine contributes positively to receptor engagement, distinguishing it from N-unsubstituted analogs.

Sigma-1 Receptor Neuropharmacology Antiproliferative Lipophilic Ligand Efficiency

Commercial Availability and Quality Specifications: Dihydrochloride Salt Option

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine is commercially available both as the free base (CAS 1353963-42-4) and as a dihydrochloride salt (CAS 1803607-28-4). The dihydrochloride form provides a crystalline solid with enhanced aqueous solubility and stability compared to the free base liquid, facilitating handling in biological assays and formulation studies . Vendor-reported purity specifications for the dihydrochloride salt include ≥95% purity with batch-specific QC data (NMR, HPLC, GC) available from suppliers such as Bidepharm . The free base is offered at 97% purity (Leyan) and minimum 95% purity (CymitQuimica) . This salt form option distinguishes it from analogs like 1-(2-aminoethyl)piperidine, which is primarily available only as the free base liquid (bp 186°C, density 0.899 g/mL) without a pre-formed dihydrochloride salt alternative [1].

Dihydrochloride Salt Purity Quality Control Procurement

Safety and Handling Profile: Defined Hazard Classification

The free base form of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine carries a defined GHS hazard classification: GHS07 (Harmful/Irritant) with signal word 'Warning' and specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This fully characterized safety profile contrasts with simpler analogs like 1-(2-aminoethyl)piperidine, for which comparable GHS hazard classifications are inconsistently reported across vendor platforms [1]. The availability of a comprehensive SDS with precautionary statements (P260, P264, P280, P301+P310, P305+P351+P338, etc.) supports compliant laboratory handling and institutional safety review .

Safety Data Sheet GHS Hazard Communication Laboratory Safety

Procurement Economics: Price Tier and Package Sizing

Pricing data from CymitQuimica indicates that 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine (free base) is offered at €580.00 for 50 mg and €1,609.00 for 500 mg . In comparison, the structurally simpler analog 1-(2-aminoethyl)piperidine (CAS 27578-60-5) is priced at approximately €163.00 for 25 g , reflecting a substantially lower cost per unit mass (approximately €6.52/g vs. €3.22–11.60/g for the target compound). This price differential is consistent with the additional synthetic complexity introduced by the C3 N,N-dimethylamino substitution. The dihydrochloride salt form (CAS 1803607-28-4) is available through Bidepharm with batch-specific QC documentation, providing an alternative procurement route with defined purity specifications .

Procurement Pricing Package Size Bulk Availability

Recommended Application Scenarios for 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine Based on Evidence


Kinase Inhibitor Discovery: Abl-Focused SAR Campaigns

Researchers pursuing Abl kinase inhibitors can utilize 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine as a starting scaffold based on its reported IC50 of 5.30 nM against Abl in mobility shift assays [1]. The compound's >18,800-fold selectivity over MAPKAPK2 provides an initial kinase selectivity benchmark for SAR optimization [2]. Procurement of this compound is justified when a program requires a piperidine-based scaffold with documented nanomolar Abl activity for hit validation or lead optimization studies.

Sigma-1 Receptor Ligand Design and Antiproliferative Screening

In neuropharmacology or oncology programs targeting sigma-1 receptors, this compound provides a scaffold with N,N-dimethyl substitution that aligns with class-level SAR showing that N-methylated piperidines exhibit enhanced σ1 receptor affinity and selectivity over σ2 subtypes compared to N-H or N-ethyl analogs [3]. Researchers evaluating aminoethyl-piperidine scaffolds for antiproliferative activity against DU145 prostate cancer or A427 lung cancer cell lines should consider this substitution pattern, which class evidence associates with improved lipophilic ligand efficiency [3].

Dual-Functional Building Block for Parallel Synthesis

Medicinal chemistry groups requiring a piperidine scaffold with two orthogonal functionalization handles should select 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine over simpler analogs. The N1-2-aminoethyl group enables amide bond formation, urea synthesis, or reductive amination, while the C3 N,N-dimethylamino group provides a tertiary amine pharmacophore and potential quaternization site [4]. The availability of a pre-formed dihydrochloride salt (CAS 1803607-28-4) further streamlines parallel synthesis workflows by eliminating in situ salt formation steps and ensuring consistent weighing accuracy .

Structure-Activity Relationship Studies Requiring Fully Characterized Safety Documentation

For research programs operating in regulated laboratory environments or academic core facilities with stringent safety review requirements, 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine offers a fully documented GHS hazard profile including H302, H315, H319, and H335 statements with corresponding precautionary measures . This contrasts with the inconsistently reported safety data for simpler analogs like 1-(2-aminoethyl)piperidine . Researchers should prioritize procurement of this compound when institutional Environmental Health & Safety (EH&S) approval expediency is a critical project timeline factor.

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